Pentafluoropropionamide

描述

Conceptual Framework of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties. researchgate.netwikipedia.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond, one of the strongest in organic chemistry, are central to these effects. wikipedia.orgresearchgate.net This bond's polarity and low polarizability can significantly influence a molecule's physical, chemical, and biological characteristics. researchgate.netresearchgate.net Consequently, fluorinated organic compounds have found widespread use in numerous applications, from pharmaceuticals and agrochemicals to advanced materials. wikipedia.orgmdpi.com The strategic placement of fluorine atoms can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets, making it a powerful tool in drug design. researchgate.netresearchgate.net

Strategic Importance of Pentafluoropropionamide in Scientific Disciplines

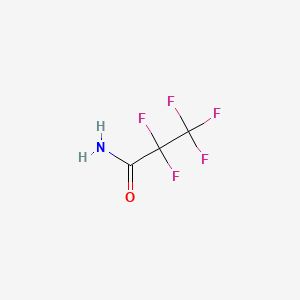

This compound (CF3CF2CONH2) serves as a crucial building block and reagent in several scientific fields. chemimpex.com Its molecular structure, featuring a propanamide backbone with five fluorine atoms, gives it high thermal stability and chemical resistance. ontosight.ai

Key Applications of this compound:

Organic Synthesis: It is a key intermediate in the synthesis of various fluorinated compounds. chemimpex.com The pentafluoropropyl group can be incorporated into larger molecules to enhance their performance.

Medicinal Chemistry: In drug development, the incorporation of fluorine can modify the pharmacokinetic properties of drug candidates. researchgate.netontosight.ai this compound is used in the synthesis of fluorinated pharmaceuticals. chemimpex.com

Materials Science: This compound is employed in creating advanced materials, particularly fluoropolymers with enhanced thermal and chemical resistance, suitable for applications like non-stick coatings and seals. chemimpex.comontosight.ai

Analytical Chemistry: this compound is utilized as a derivatizing agent in gas chromatography (GC), which improves the detection and analysis of various organic compounds. chemimpex.com

Historical Development and Current Research Trajectories of Perfluorinated Amides

The history of organofluorine chemistry dates back to the late 19th century, but significant advancements occurred during and after World War II, driven by military and then industrial applications. nih.gov The electrochemical fluorination (ECF) process, developed in the 1940s, was a pivotal technology that enabled the large-scale production of various perfluorinated compounds, including amides. nih.govnih.gov Initially, polyfluorinated amides (PFAMs) were produced as unintentional byproducts of polyfluorinated sulfonamide synthesis between 1947 and 2002. nih.gov

Current research is focused on several key areas:

New Synthetic Methodologies: Developing more efficient and selective methods for the synthesis of perfluorinated amides and their derivatives.

Advanced Materials: The creation of novel fluorinated polymers and materials with tailored properties for specific applications, such as in electronics and aerospace. mdpi.comschrodinger.com Research into fluorinated metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is a burgeoning field, with applications in gas storage and separation. researchgate.netmdpi.comacs.org

Medicinal Chemistry: The design and synthesis of new fluorinated drugs with improved efficacy and safety profiles. rsc.orgnih.gov

Environmental Fate and Toxicology: Investigating the environmental behavior and potential toxicity of perfluorinated compounds is a significant area of study, driven by concerns about their persistence and bioaccumulation. nih.govtandfonline.com

Compound Data

Below are tables detailing the properties and applications of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C3H2F5NO | chemimpex.com |

| Molecular Weight | 163.05 g/mol | chemimpex.com |

| Appearance | White to almost white powder to crystal | chemimpex.com |

| Melting Point | 94 - 98 °C | chemimpex.com |

| CAS Number | 354-76-7 | chemimpex.com |

Table 2: Applications of this compound

| Field | Application | Reference |

| Organic Synthesis | Building block for fluorinated compounds | chemimpex.com |

| Medicinal Chemistry | Intermediate in pharmaceutical synthesis | chemimpex.comontosight.ai |

| Materials Science | Development of fluoropolymers and advanced materials | chemimpex.comontosight.ai |

| Analytical Chemistry | Derivatizing agent in gas chromatography | chemimpex.com |

| Agricultural Chemistry | Precursor to fluorinated pesticides and herbicides | ontosight.ai |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,3-pentafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F5NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOYEUYHXUEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059871 | |

| Record name | Pentafluoropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-76-7 | |

| Record name | 2,2,3,3,3-Pentafluoropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for Pentafluoropropionamide and Derived Structures

Conventional Synthetic Routes to Pentafluoropropionamide

Conventional methods for the synthesis of this compound typically rely on the reactions of pentafluoropropionic acid derivatives with ammonia (B1221849). These routes are well-established and utilize readily available starting materials.

One of the most common methods is the ammonolysis of pentafluoropropionyl chloride . In this reaction, pentafluoropropionyl chloride is treated with ammonia to yield this compound and ammonium (B1175870) chloride. The reaction is typically carried out in an inert solvent.

Another prevalent conventional method is the reaction of pentafluoropropionic anhydride (B1165640) with ammonia . This reaction produces this compound and ammonium pentafluoropropionate as a byproduct. Similar to the acyl chloride route, this process is generally performed in a suitable solvent. The reaction is slower than that with the corresponding acyl chloride but avoids the generation of hydrogen chloride. chemguide.co.uklibretexts.org

A third conventional approach is the direct amidation of pentafluoropropionic acid . This method involves reacting the carboxylic acid directly with ammonia. However, this reaction is generally less favorable under mild conditions due to the formation of the ammonium carboxylate salt, which is unreactive. To drive the reaction towards amide formation, dehydrating agents or high temperatures are often required. Catalytic methods, for instance using boric acid, have been developed for direct amidation of other carboxylic acids, which could potentially be applied to pentafluoropropionic acid. sciepub.com

| Starting Material | Reagent | Key Byproduct | General Reaction Conditions |

|---|---|---|---|

| Pentafluoropropionyl chloride | Ammonia | Ammonium chloride | Inert solvent, controlled temperature |

| Pentafluoropropionic anhydride | Ammonia | Ammonium pentafluoropropionate | Inert solvent, may require heating chemguide.co.uklibretexts.org |

| Pentafluoropropionic acid | Ammonia | Water | High temperature or presence of a dehydrating agent/catalyst sciepub.com |

Development of Novel and Efficient Synthetic Pathways for this compound

Research into novel synthetic pathways for this compound aims to improve efficiency, reduce waste, and enhance safety. One such innovative approach is the use of flow chemistry . Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety when dealing with reactive intermediates. rsc.orgresearchgate.netflinders.edu.aumdpi.comresearchgate.net While specific examples for the continuous flow synthesis of this compound are not extensively documented in readily available literature, the principles of flow chemistry are applicable to the conventional reactions mentioned above. For instance, the reaction of pentafluoropropionyl chloride with ammonia could be performed in a flow reactor, allowing for precise control of the reaction temperature and immediate removal of the product from the reaction zone, potentially minimizing side reactions.

Another area of development is the use of novel catalytic systems for direct amidation. While direct thermal amidation of carboxylic acids is inefficient, various catalysts, including those based on boron, titanium, zirconium, and hafnium, have been shown to promote the direct formation of amides from carboxylic acids and amines, with water as the only byproduct. mdpi.comdiva-portal.org The application of these catalytic systems to the synthesis of this compound from pentafluoropropionic acid and ammonia could provide a more atom-economical and environmentally friendly alternative to traditional methods.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including this compound. A key focus is the replacement of hazardous solvents with more environmentally benign alternatives. ijsr.netresearchgate.netresearchgate.netnih.gov Traditional solvents like chloroform (B151607) and dichloromethane (B109758) are being replaced by greener options such as water, supercritical carbon dioxide, and bio-based solvents. ijsr.netresearchgate.net The solubility and reactivity of reagents and products in these alternative solvents are crucial considerations for process development.

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents a significant advancement in green chemistry. nih.govadelphi.edu Enzymes operate under mild conditions of temperature and pH and can exhibit high selectivity, reducing the formation of byproducts. nih.gov While the direct enzymatic synthesis of this compound is not yet a widely established method, the development of robust enzymes for amide bond formation is an active area of research. manchester.ac.uk Lipases and other hydrolases have been used in the synthesis of various amides, and future research may lead to the discovery or engineering of enzymes capable of efficiently producing this compound. nih.govnih.gov

Solvent-free reaction conditions are another important aspect of green chemistry. Performing reactions in the absence of a solvent, or using one of the reactants as the solvent, can significantly reduce waste. rsc.org For example, the reaction between pentafluoropropionic anhydride and liquid ammonia could potentially be carried out without an additional solvent.

| Approach | Description | Potential Benefits |

|---|---|---|

| Use of Green Solvents | Replacing hazardous solvents with environmentally benign alternatives like water or supercritical CO2. ijsr.net | Reduced toxicity and environmental impact. ijsr.net |

| Biocatalysis | Employing enzymes to catalyze the amidation reaction. nih.govadelphi.edu | Mild reaction conditions, high selectivity, reduced byproducts. nih.gov |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. rsc.orgresearchgate.netflinders.edu.aumdpi.comresearchgate.net | Improved safety, better process control, potential for higher yields. researchgate.net |

| Solvent-Free Synthesis | Conducting the reaction without a solvent. rsc.org | Significant reduction in waste and simplified purification. rsc.org |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the fine-tuning of its properties for specific applications. A common modification is the substitution of the amide hydrogens to create N-substituted pentafluoropropionamides . These can be prepared by reacting pentafluoropropionyl chloride or anhydride with primary or secondary amines instead of ammonia. chemguide.co.uklibretexts.org This reaction yields N-alkyl, N-aryl, or N,N-dialkyl pentafluoropropionamides. The synthesis of various N-substituted benzamide (B126) derivatives has been reported, and similar strategies can be applied to produce a wide range of this compound derivatives. nih.govresearchgate.net

Pentafluoropropionic anhydride is also used as a derivatizing agent in analytical chemistry, for example, in the analysis of amines by gas chromatography-mass spectrometry (GC-MS). nih.gov In this context, primary and secondary amines are converted to their corresponding pentafluoropropionyl derivatives to enhance their volatility and detectability. nih.gov

Another class of derivatives includes compounds where the pentafluoroethyl group is modified. While specific examples for this compound are not abundant in the literature, general methods for the synthesis of fluorinated amides with different fluoroalkyl chains could be adapted.

The synthesis of N-acylsulfenamides from primary amides has also been reported, which could potentially be applied to this compound to generate novel derivatives with sulfur-containing functional groups. nih.gov

Reactivity, Reaction Mechanisms, and Chemical Transformations Involving Pentafluoropropionamide

Fundamental Reaction Types of Pentafluoropropionamide

The reactivity of this compound is centered on the amide linkage (-CONH₂). The carbonyl carbon is a primary electrophilic site, while the nitrogen atom's lone pair, though delocalized, can exhibit nucleophilic character. The N-H protons are weakly acidic. The pentafluoroethyl group exerts a powerful inductive effect, significantly modulating the reactivity of the adjacent amide group.

The core reactivity of this compound involves nucleophilic attack at the electrophilic carbonyl carbon. youtube.comyoutube.com The strong electron-withdrawing nature of the pentafluoroethyl group enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to reactions with nucleophiles.

A primary example of this is hydrolysis , which can occur under both acidic and basic conditions to yield pentafluoropropionic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt).

Acid-Catalyzed Hydrolysis : This reaction begins with an electrophilic attack where the carbonyl oxygen is protonated by a strong acid (e.g., H₃O⁺). youtube.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, facilitating attack by a weak nucleophile like water. youtube.com The process proceeds through a tetrahedral intermediate, and subsequent proton transfers lead to the departure of the amine group as an ammonium ion (NH₄⁺), which is not nucleophilic and prevents the reverse reaction from occurring readily. youtube.com

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate from which the amide ion (NH₂⁻), a very poor leaving group, is ejected. In a subsequent acid-base step, the newly formed carboxylic acid protonates the amide ion, driving the reaction to completion.

While not a reaction of this compound itself, acylation using its corresponding anhydride (B1165640), pentafluoropropionic anhydride (PFPA), is a critical transformation that produces a wide range of N-substituted this compound derivatives. This method is extensively used in analytical chemistry for the derivatization of molecules containing active hydrogen atoms, such as amines and alcohols.

The reaction involves the nucleophilic attack of an amine or alcohol on one of the electrophilic carbonyl carbons of PFPA. This process forms a stable, and often more volatile, pentafluoropropionyl derivative, which is amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS). The high fluorine content of the resulting derivatives makes them particularly sensitive to electron capture detection (ECD). To drive the reaction to completion, a base catalyst such as triethylamine (B128534) (TEA) or trimethylamine (B31210) (TMA) is often added to scavenge the pentafluoropropionic acid byproduct.

Table 1: Overview of Fundamental Reactions

| Reaction Type | Reagents | Product(s) | Key Mechanism Feature |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Pentafluoropropionic Acid, Ammonium Ion | Protonation of carbonyl oxygen enhances electrophilicity. youtube.com |

| Base-Catalyzed Hydrolysis | OH⁻, Heat | Pentafluoropropionate, Ammonia | Direct nucleophilic attack on the carbonyl carbon. youtube.com |

| Acylation (via Anhydride) | R-NH₂ or R-OH, PFPA, Base | N- or O-substituted this compound | Nucleophilic attack on the anhydride carbonyl. |

Dehydration Reactions Leading to Fluoroalkyl Nitriles

Primary amides, including this compound, can undergo dehydration to form the corresponding nitriles. This transformation involves the elimination of a molecule of water from the -CONH₂ group. The reaction typically requires a strong dehydrating agent and often heating.

Common reagents used for the dehydration of amides include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). The reaction converts this compound into pentafluoropropionitrile (B1606461) (C₂F₅CN), a valuable fluoroalkyl building block in organic synthesis. The mechanism generally involves the conversion of the amide carbonyl oxygen into a better leaving group by the dehydrating agent, followed by elimination to form the carbon-nitrogen triple bond.

Catalytic Applications and Transformations Mediated by this compound Derivatives

The use of this compound itself as a catalyst is not widely reported. However, its deprotonated form, pentafluoropropionamidate, or other derivatives can theoretically serve as ligands in transition metal complexes. fu-berlin.de Fluorinated ligands are of significant interest in catalysis because they can modify the electronic properties, stability, and reactivity of the metal center. fu-berlin.dechalcogen.ro

The strong electron-withdrawing nature of the pentafluoroethyl group in a hypothetical pentafluoropropionamidate ligand would decrease the electron density at the metal center. This could enhance the metal's Lewis acidity and potentially influence its catalytic activity in various transformations. While metal complexes with various fluorinated ligands have been synthesized and studied for applications in areas like electrocatalysis, specific examples detailing the catalytic use of this compound-derived complexes are not prominent in the literature. fu-berlin.denih.govrsc.org

Investigations into Chemical Stability and Degradation Pathways

The chemical stability of this compound is largely dictated by the robust nature of its carbon-fluorine bonds and the reactivity of its amide linkage.

Hydrolytic Stability : The pentafluoroethyl group is exceptionally resistant to hydrolysis. However, the amide bond is susceptible to cleavage under acidic or basic conditions, as detailed in section 3.1.1. viu.ca The rate of hydrolysis is highly dependent on pH and temperature. nih.govnih.gov At neutral pH and ambient temperature, the compound is relatively stable, but degradation accelerates significantly in strongly acidic or alkaline environments. nih.gov

Photochemical Stability : Per- and polyfluoroalkyl substances (PFAS) are known for their resistance to environmental degradation. The C-F bond is one of the strongest single bonds in organic chemistry, requiring significant energy to break. Photochemical degradation of the pentafluoroethyl group is therefore unlikely under normal environmental conditions. researchgate.netresearchgate.net Degradation via high-energy processes, such as UV photolysis, particularly in the presence of activating catalysts, may be possible, likely proceeding through complex radical-based mechanisms. rsc.orgnih.gov

Thermal Stability : The intrinsic strength of the C-F bond also confers high thermal stability to the molecule. researchgate.net Perfluorinated compounds generally exhibit excellent resistance to high temperatures. scispace.com Decomposition of this compound would only be expected at elevated temperatures, where the weakest bonds in the molecule would cleave, likely initiating fragmentation of the amide group before the C-F bonds are affected.

Table 2: Summary of this compound Stability

| Stability Type | Key Factors | Expected Outcome |

|---|---|---|

| Hydrolytic | pH, Temperature | Stable at neutral pH; degradation to pentafluoropropionic acid in strong acid/base. nih.gov |

| Photochemical | UV Radiation | Highly stable due to strong C-F bonds; degradation requires high-energy conditions. researchgate.net |

| Thermal | Temperature | High stability; decomposition occurs at elevated temperatures. researchgate.net |

Advanced Spectroscopic Characterization and Computational Studies of Pentafluoropropionamide

Conformational Analysis of Pentafluoropropionamide

The three-dimensional arrangement of atoms in this compound, or its conformation, is a critical determinant of its physical and chemical properties. Computational and spectroscopic studies have been employed to determine its most stable energetic state.

Theoretical Predictions of Conformation (e.g., Gauche Conformation)

Theoretical calculations are powerful tools for predicting the most stable conformation of a molecule. Studies utilizing quantum chemical methods have investigated the structural stability of this compound. aip.org Unlike the related compound pentafluoropropionic acid, which exists in an equilibrium mixture of cis and gauche conformers, calculations predict that this compound exists exclusively in the gauche conformation. aip.org In this arrangement, the torsion angle between the trifluoromethyl group (CF₃) and the amide group (CONH₂) is approximately 60°.

This preference for a gauche arrangement over the sterically less hindered anti conformation is an example of the "gauche effect." unibo.itlibretexts.org This phenomenon is often observed in molecules containing highly electronegative substituents, such as fluorine, where electronic effects like hyperconjugation provide stabilization that overrides steric repulsion. unibo.itlibretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Conformational Assignment

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides experimental evidence for the conformational structure of molecules. azom.com These methods probe the vibrational modes of a molecule, which are sensitive to its geometry. For this compound, vibrational frequencies have been computed for the predicted stable gauche structure. aip.orgnih.gov These calculated frequencies were then used to make complete vibrational assignments based on a comparison with experimental infrared data, confirming the computationally predicted conformation. aip.orgnih.gov Differences in the vibrational spectra, such as shifts in frequency or changes in band intensity, can be correlated with specific conformations, making this a crucial technique for conformational assignment. northwestern.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. mdpi.comnih.govjeolusa.com For a fluorinated compound like this compound, a multi-nuclear approach involving ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR would provide a complete structural picture.

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and the wide chemical shift range of the fluorine nucleus, which reduces the likelihood of signal overlap. azom.comnih.gov In this compound (CF₃CF₂CONH₂), the ¹⁹F NMR spectrum would be expected to show two distinct signals: one for the -CF₃ group and one for the -CF₂ group.

The -CF₃ signal would appear as a triplet due to scalar coupling with the two adjacent fluorine atoms of the -CF₂ group.

The -CF₂ signal would appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group.

Similarly, the ¹H NMR spectrum would show a broad singlet for the two protons of the amide (-NH₂) group. The ¹³C NMR would display signals for the three carbon atoms, with characteristic splitting patterns due to one-bond and two-bond couplings to fluorine (J-coupling). Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be used to correlate the ¹H, ¹³C, and ¹⁹F signals, confirming the connectivity of the entire molecular framework. nih.gov

Electron Spin Resonance (ESR) Studies and Conformation in this compound Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals. unibo.itlibretexts.org While this compound itself is a diamagnetic molecule and not ESR-active, its radical forms can be generated and studied.

Research has shown that gamma (γ) irradiation of a single crystal of this compound at room temperature produces a stable free radical, identified as CF₃ĊFCONH₂. aip.org The ESR spectrum of this radical provides detailed information about its electronic structure and conformation.

Key findings from the ESR analysis include:

Hyperfine Interaction: The unpaired electron on the α-carbon interacts strongly with the α-fluorine nucleus, showing a characteristic anisotropic hyperfine splitting. aip.org

Conformational Dynamics: At room temperature, the unpaired electron also interacts equally with all three fluorine nuclei of the β-trifluoromethyl (-CF₃) group. This equivalence indicates that the -CF₃ group is undergoing free rotation about the Cα-Cβ bond. aip.org Upon cooling the crystal to 77 K, this rotation may be halted, leading to changes in the ESR spectrum. aip.org

The analysis of the hyperfine coupling tensors allows for a detailed mapping of the unpaired electron's distribution and the radical's orientation within the crystal lattice. aip.org

| Interacting Nucleus | Principal Values (Gauss) | Isotropic Value (Gauss) |

|---|---|---|

| α-Fluorine | 182, 38, 28 | 83 |

| β-Fluorines (x3) | Data indicates equal interaction at 300K | ~22 |

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework for understanding molecular properties at the electronic level. mdpi.com Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, yielding information about electronic structure, molecular geometries, energies, and potential reactivity.

For this compound, both DFT and ab initio methods have been applied to investigate its structural stability and predict its preferred conformation. aip.org These calculations were essential in determining that the molecule adopts a singular gauche conformation. aip.org Furthermore, these computational models are used to calculate vibrational frequencies, which can then be compared with experimental IR and Raman spectra to validate the predicted structure. nih.gov The ability of these methods to accurately model molecular systems makes them a powerful complement to experimental spectroscopic techniques. nih.gov

| Method Type | Specific Functional/Level | Basis Set | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-311+G | Structural Stability, Vibrational Frequencies |

| Ab initio | MP2 (Møller-Plesset) | 6-311+G | Structural Stability |

Pentafluoropropionamide in Advanced Analytical Chemistry Research

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a key strategy to overcome challenges in chromatographic analysis, such as poor volatility, thermal instability, or low detector response of analytes. mdpi.com By converting polar functional groups into less polar, more stable, and more volatile derivatives, this technique significantly expands the range of compounds amenable to analysis by gas and liquid chromatography. mdpi.comsigmaaldrich.com PFPA is a highly reactive and versatile reagent that readily reacts with primary and secondary amines, hydroxyl groups, and other functionalities to form stable pentafluoropropionamide and related derivatives. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

For gas chromatography-mass spectrometry (GC-MS), derivatization is often essential for analyzing polar and non-volatile compounds like amino acids and biogenic amines. mdpi.comsigmaaldrich.com The formation of this compound derivatives increases the volatility and thermal stability of these analytes, making them suitable for GC separation. mdpi.comdntb.gov.ua The introduction of a fluorinated group also enhances ionization efficiency, leading to improved sensitivity in mass spectrometric detection. researchgate.netdntb.gov.ua

A common approach for amino acids involves a two-step derivatization process: first, esterification of the carboxylic acid group (e.g., with methanolic HCl), followed by acylation of the amino and hydroxyl groups with PFPA. mdpi.commdpi.com This produces methyl ester-pentafluoropropionyl derivatives that exhibit excellent chromatographic properties. mdpi.com Similarly, biogenic amines and polyamines such as histamine, putrescine, and spermidine (B129725) are derivatized with PFPA to form their corresponding N-pentafluoropropionyl derivatives, enabling their successful quantification by GC-MS. nih.govnih.gov The reaction is typically performed by heating the analyte with PFPA in a solvent like ethyl acetate. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization

While derivatization to increase volatility is not a prerequisite for liquid chromatography-mass spectrometry (LC-MS), forming this compound derivatives can still offer significant advantages. In LC-MS/MS analysis, PFPA derivatization has been shown to improve the chromatographic properties of certain compounds, such as various diamines. nih.govresearchgate.net

One study demonstrated that the LC chromatographic properties of pentafluoropropionic acid anhydride (B1165640) (PFPA) derivatives of several diamines were favorable compared to other perfluorofatty acid anhydrides. nih.govresearchgate.net The derivatization allowed for robust quantification using electrospray ionization (ESI) in negative mode, with detection limits in the low femtomole range. nih.govresearchgate.net The procedure involved extracting the amines, performing the derivatization with PFPA, and then analyzing the resulting stable derivatives by LC-MS/MS. nih.gov

Applications in Electron Capture Detection

The high electronegativity of the fluorine atoms in the pentafluoropropionyl group makes these derivatives exceptionally sensitive to Electron Capture Detectors (ECD) in gas chromatography. mdpi.com An ECD is highly selective for compounds with electron-capturing moieties, such as halogens. ama-science.org When a pentafluoropropionyl-derivatized analyte passes through the detector, the fluorine atoms capture electrons emitted from a radioactive source, causing a decrease in the standing current which is measured as a peak. ama-science.org

This high sensitivity makes PFPA derivatization coupled with GC-ECD a powerful tool for trace analysis of compounds that can be derivatized to incorporate the pentafluoropropionyl group. The introduction of the fluorinated tag via derivatization can significantly lower the limits of detection for target analytes. mdpi.com While mass spectrometry has become more common, GC-ECD remains a valuable technique for specific applications requiring ultra-high sensitivity for electrophilic compounds.

Quantitative Analysis in Complex Matrices Utilizing this compound Derivatization

This compound derivatization is instrumental in the accurate quantification of low-concentration analytes in complex biological matrices like plasma, urine, and tissue samples. The process not only enhances detectability but also improves chromatographic separation from interfering matrix components.

Determination of Amines in Biological Samples

The quantitative analysis of biogenic amines and polyamines in biological fluids is crucial for clinical and biomedical research. Derivatization with PFPA is a well-established method for this purpose. nih.govdntb.gov.ua For instance, a GC-MS method for quantifying polyamines like putrescine, agmatine, and spermidine in biological samples involves extraction, derivatization with PFPA in ethyl acetate, and subsequent analysis of the stable pentafluoropropionyl derivatives. nih.govnih.gov

Similarly, an LC-MS/MS method has been developed for determining various diamines in human urine and plasma. nih.gov The method involves sample hydrolysis, extraction, and derivatization with PFPA. nih.gov The resulting this compound derivatives are then quantified with high precision and linearity, achieving instrumental detection limits as low as 0.2 femtomoles. nih.govresearchgate.net

Table 1: Amines Analyzed as this compound Derivatives in Biological Samples

| Amine | Analytical Method | Biological Matrix | Reference |

|---|---|---|---|

| Methylene diamine (MDA) | LC-MS/MS | Human Urine, Plasma | nih.gov |

| Toluene (B28343) diamine (TDA) | LC-MS/MS | Human Urine, Plasma | nih.gov |

| Hexamethylene diamine (HDA) | LC-MS/MS | Human Urine, Plasma | nih.gov |

| Isophorone diamine (IPDA) | LC-MS/MS | Human Urine, Plasma | nih.gov |

| Histamine | GC-MS | Not Specified | nih.gov |

| Agmatine | GC-MS | Not Specified | nih.gov |

| Putrescine | GC-MS | Not Specified | nih.gov |

| Spermidine | GC-MS | Not Specified | nih.gov |

This table is not exhaustive and represents examples from the cited literature.

Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis

Stable-isotope dilution analysis is a gold standard for accurate quantification in mass spectrometry. This technique involves adding a known amount of a stable-isotope labeled version of the analyte to the sample as an internal standard. For amino acid analysis by GC-MS, a two-step derivatization is commonly employed. mdpi.comdntb.gov.ua

The process begins with esterification of the amino acids' carboxyl groups. By using a deuterated alcohol (e.g., CD₃OD), a stable-isotope labeled methyl ester can be prepared in-situ to serve as the internal standard. mdpi.comdntb.gov.ua This is followed by a second step where both the endogenous amino acids and the isotope-labeled standards are acylated with PFPA. mdpi.com This creates methyl ester-pentafluoropropionyl (Me-PFP) derivatives. dntb.gov.ua

Research has shown that these Me-PFP derivatives of amino acids are remarkably stable in toluene extracts for at least 14 days, which is a significant advantage for routine analysis in clinical or research laboratories. researchgate.netdntb.gov.ua This stability ensures that the integrity of the sample is maintained during storage and automated analysis, leading to precise and accurate quantitative measurements. researchgate.net

Table 2: Stability of Amino Acid Me-PFP Derivatives

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Storage Stability | Me-PFP derivatives of endogenous amino acids and their stable-isotope labeled analogs were stable in toluene for at least 14 days. | Allows for batch processing and re-analysis of samples without degradation, ensuring data reliability. | researchgate.netdntb.gov.ua |

| Precision & Accuracy | Peak area ratios of endogenous amino acids to their internal standards did not change significantly over the 14-day period. | Demonstrates the robustness of the method for precise and accurate quantitative measurements over time. | researchgate.netdntb.gov.ua |

Protein Modification Studies Using this compound

This compound plays a significant role in protein modification studies, primarily as a stable derivative for enhancing analytical detection and in research investigating the interaction between PFAS and proteins.

Derivatization for Mass Spectrometry:

A primary application involves the conversion of amino groups in proteins and their constituent amino acids into this compound derivatives. This chemical modification is typically achieved using a reagent like pentafluoropropionic anhydride (PFPA), which reacts with amines to form the corresponding amide. This derivatization is highly valuable in gas chromatography-mass spectrometry (GC-MS) for several reasons: it increases the volatility and thermal stability of the analytes and introduces a polyfluorinated tag that significantly enhances sensitivity for electron capture detection (ECD) and mass spectrometry. scispace.com

Researchers have used this strategy to analyze amino acids and peptides. For instance, to determine the specific stereochemistry of unusual amino acids like lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) in novel lantipeptides, the peptides are first hydrolyzed to break them down into their individual amino acids. These amino acids are then derivatized to form their this compound methyl esters. nih.govacs.org The resulting volatile compounds can be separated by chiral gas chromatography, allowing for the precise identification of their stereochemical configurations. nih.govacs.org This method has been successfully applied to characterize the structures of prochlorosins, a class of lantipeptides from marine cyanobacteria, and to confirm the configuration of synthetic amino acid building blocks used in peptide synthesis. acs.orgnih.gov

Another critical use of this derivatization technique is in human dosimetry for monitoring exposure to carcinogens. For example, the carcinogen 4-aminobiphenyl (B23562) can bind to hemoglobin in red blood cells, forming adducts. To measure exposure levels, the hemoglobin is isolated and treated to release the bound amine. The released 4-aminobiphenyl is then derivatized into its this compound form, enabling highly sensitive quantification by GC-MS. aacrjournals.org This stable derivative allows for the detection of very low levels of the carcinogen, providing a biomarker for exposure in both smokers and nonsmokers. aacrjournals.org

Protein Binding and Stabilization:

Beyond derivatization, the direct interactions of this compound with proteins have also been a subject of study. As a PFAS, understanding its binding affinity for proteins like human serum albumin (HSA) is essential for predicting its toxicokinetics, including distribution and bioaccumulation potential. nih.govresearchgate.net In vitro studies using techniques like differential scanning fluorimetry have been conducted to quantify these interactions. nih.gov Research has also been performed using gas chromatography–tandem mass spectrometry (GC-MS/MS) to measure its binding in human plasma. mdpi.comnih.gov These studies are critical for categorizing data-poor PFAS and modeling their biological behavior. mdpi.comnih.gov

Table 1: Research Findings on this compound in Protein Studies

| Research Area | Analyte/Target | Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Derivatization | Lanthionine & Methyllanthionine | Peptide Hydrolysis, Derivatization, Chiral GC-MS | Confirmed the stereochemistry of amino acids in novel lantipeptides. | nih.gov, acs.org |

| Derivatization | 4-Aminobiphenyl | Hemoglobin Hydrolysis, Derivatization, GC-MS | Enabled quantitative analysis of hemoglobin adducts as a biomarker of carcinogenic exposure. | aacrjournals.org |

| Protein Binding | Human Serum Albumin & Plasma Proteins | Differential Scanning Fluorimetry, GC-MS/MS | Quantified binding affinity to inform toxicokinetic models for PFAS. | mdpi.com, nih.gov, researchgate.net |

| Sample Stabilization | Proteins, DNA, Cells | Deep Eutectic Solvent (DES) Mixtures | Identified as a potential component in mixtures for preserving biological samples. | google.com, google.com |

Method Development for Environmental Sample Analysis

The development of robust analytical methods is essential for detecting and quantifying this compound in environmental and biological matrices. As a PFAS, it is part of a class of "forever chemicals" that are persistent and require sensitive detection methods. nefab.com

Unlike legacy PFAS such as PFOA and PFOS, which are typically analyzed by liquid chromatography-mass spectrometry, this compound and other volatile or less polar PFAS are more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov However, the development of these methods presents unique challenges due to the vast number of PFAS and their diverse chemical properties. mdpi.com

A significant advancement in this area is the development of a targeted method using gas chromatography-tandem mass spectrometry (GC-MS/MS) for a large group of data-poor PFAS, including this compound. mdpi.comnih.gov This research focused on generating crucial toxicokinetic data, such as human plasma protein binding and hepatocyte clearance rates. The study found that this compound exhibited no clearance in the hepatocyte assay and was relatively unbound to plasma proteins compared to legacy PFAS. mdpi.comnih.gov

The analytical process for such studies involves sophisticated sample preparation and instrumentation. For instance, in a study that detected this compound in the exhaled breath of rats as a potential biomarker for sepsis, samples were collected in specialized bags and pre-concentrated using solid-phase microextraction (SPME). The concentrated volatile organic compounds were then desorbed into a GC-MS system for separation and identification. ub.edu This non-invasive method highlights the potential for using this compound as a biomarker in clinical diagnostics.

Table 2: Methodological Details for this compound Analysis

| Analytical Method | Sample Matrix | Sample Preparation | Purpose of Analysis | Key Outcome | Reference(s) |

|---|---|---|---|---|---|

| GC-MS/MS | Human Plasma, Hepatocytes | Liquid-liquid or solid-phase extraction | Toxicokinetic evaluation (protein binding, clearance) | Developed a targeted method for data-poor PFAS; found low protein binding and no hepatic clearance for this compound. | mdpi.com, nih.gov |

| SPME-GC/MS | Rat Breath | Solid-Phase Microextraction (SPME) | Biomarker discovery for sepsis | Identified this compound as one of the volatile compounds capable of discriminating between septic and control groups. | ub.edu |

| GC-MS | Zebrafish Embryos | Not specified | Developmental Toxicity Screening | Determined this compound to be inactive (non-toxic) at the tested concentrations (≤100 μM). | mdpi.com |

These developed methods are crucial for regulatory monitoring, toxicological screening, and understanding the environmental fate of emerging PFAS like this compound. aem.org

Applications of Pentafluoropropionamide in Materials Science and Polymer Chemistry Research

Synthesis of Specialty Polymers and Fluorinated Materials

Pentafluoropropionamide serves as a valuable building block in the synthesis of specialty polymers and fluorinated materials. While it is not typically used as a direct monomer in polymerization reactions, its derivatives and its role as a reactant are crucial in creating polymers with unique functionalities.

One notable application is in the synthesis of complex organic molecules that can then be incorporated into larger polymer structures. For instance, this compound is a key reactant in the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)-2,2,3,3,3-pentafluoropropionamide. This compound serves as an important intermediate in the production of certain pesticides, which may be formulated into polymeric controlled-release systems.

Although direct polymerization of this compound is not common, it is listed as a monomer for the preparation of polymers in chemical databases. This suggests its potential for use in creating novel polymers, though specific examples and detailed characterization of such polymers are not widely documented in publicly available research. The amide group and the pentafluoropropyl chain offer sites for potential chemical modification and impart desirable fluorinated characteristics to the resulting polymer.

Development of Advanced Materials with Tunable Properties (e.g., Enhanced Thermal Stability, Chemical Resistance)

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing their thermal stability and chemical resistance. While specific quantitative data on polymers derived directly from this compound is limited, the inherent properties of the pentafluoropropyl group suggest its utility in developing advanced materials with tunable properties.

Fluorinated polymers are known for their exceptional resistance to a wide range of chemicals, a property attributed to the strength of the carbon-fluorine bond. Materials incorporating components like this compound are anticipated to exhibit extreme chemical resistance, making them suitable for applications in harsh chemical environments, such as linings for chemical pipes (B44673) and tanks.

Table 1: Anticipated Property Enhancements in Polymers Incorporating this compound

| Property | Anticipated Effect of this compound Incorporation | Rationale |

| Thermal Stability | Enhanced | The high bond energy of C-F bonds in the pentafluoropropyl group increases the energy required for thermal decomposition. |

| Chemical Resistance | Significantly Increased | The inertness of the perfluorinated alkyl chain provides a barrier against chemical attack from a wide range of solvents, acids, and bases. |

| Hydrophobicity | Increased | The low surface energy of fluorinated compounds leads to water-repellent properties. |

| Oleophobicity | Increased | The fluorinated groups also repel oils and hydrocarbons. |

Research on Surface Modification and Coating Formulations

This compound and its derivatives are being explored in the field of surface modification and the formulation of specialized coatings. The unique properties of the pentafluoropropyl group make it an attractive candidate for altering the surface characteristics of various materials.

A key area of research is the use of "this compound capping groups" in the design of fluorescent probes for biological imaging. In this application, the this compound moiety is attached to a fluorescent molecule. This functionalization can alter the probe's interaction with its environment and can be designed to be cleaved by specific enzymes, leading to a change in fluorescence. This demonstrates the potential of this compound in creating functional surfaces at the molecular level.

Furthermore, derivatives of this compound have been investigated for inclusion in acrylic monomer formulations for pesticidal mixtures. Such formulations can be applied as coatings to protect agricultural products. The inclusion of the fluorinated component can enhance the stability and efficacy of the coating.

Pentafluoropropionamide in Medicinal and Agrochemical Chemistry Research

Role as a Key Building Block in Fluorinated Pharmaceutical Synthesis

The incorporation of fluorine and fluorinated groups into active pharmaceutical ingredients (APIs) is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles. While the utility of fluorinated building blocks is well-established, specific examples of marketed pharmaceuticals derived directly from pentafluoropropionamide as a key starting material are not extensively documented in publicly available literature. However, the chemical properties of the pentafluoropropionyl group make it a potentially valuable synthon.

The pentafluoropropionyl moiety can be introduced into molecules to modulate their electronic properties and conformational preferences. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons and the reactivity of adjacent functional groups. In principle, this compound could serve as a precursor for the synthesis of various fluorinated heterocyclic compounds, which are prevalent scaffolds in numerous drug classes. The amide functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. Research into the synthesis of novel bioactive molecules may yet uncover specific applications for this compound as a crucial intermediate in pharmaceutical production.

Development of Agrochemical Compounds and Intermediates

Similar to the pharmaceutical industry, the agrochemical sector frequently employs fluorinated compounds to develop effective and environmentally stable pesticides, including herbicides, insecticides, and fungicides. The introduction of fluorine can enhance the efficacy and selectivity of these agents.

While comprehensive details on the use of this compound as a direct intermediate in the large-scale production of specific commercial agrochemicals are not widely reported, its derivatives have been investigated for their biological activity in this domain. The pentafluoropropionyl group, when incorporated into a potential agrochemical, can increase its lipophilicity, which may improve its penetration through the waxy cuticles of plants or the exoskeletons of insects. Furthermore, the metabolic stability of the compound can be enhanced, leading to a longer duration of action in the field. The development of novel pesticides is an ongoing process, and building blocks like this compound and its derivatives are likely to be evaluated in the discovery pipeline for new active ingredients.

Biological Activity of this compound Derivatives (e.g., Insecticidal Activity)

Research has demonstrated that derivatives of this compound can exhibit significant biological activity. A notable example is in the area of insecticidal activity, where specific structural modifications incorporating the this compound moiety have yielded compounds with potent effects against certain insect species.

One such derivative, N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide , has been studied for its toxicity against the Aedes aegypti mosquito, a vector for several diseases. nih.govthermofisher.com The insecticidal properties of this compound have been quantified through larvicidal and adulticidal bioassays. nih.govthermofisher.com

In studies assessing its efficacy against first-stage Aedes aegypti larvae, N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide demonstrated significant activity. nih.govthermofisher.com The lethal concentration required to kill 50% of the larval population (LC50) was determined to be 2.53 µM. nih.govthermofisher.com When evaluated against adult female Aedes aegypti, this derivative was also found to be toxic, with a lethal dose required to kill 50% of the adult mosquitoes (LD50) of 2.12 nmol/mg. nih.govthermofisher.com

| Compound | Target Species | Bioassay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| N-(3,5-bis(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide | Aedes aegypti | Larvicidal (1st stage larvae) | LC50 | 2.53 µM | nih.govthermofisher.com |

| Adulticidal (adult females) | LD50 | 2.12 nmol/mg | nih.govthermofisher.com |

These findings highlight the potential of this compound derivatives as leads for the development of new insecticidal agents. The specific combination of the this compound moiety with the 3,5-bis(trifluoromethyl)phenyl group appears to be crucial for its biological activity against this particular insect species.

Design and Synthesis of Fluorescent Probes Incorporating this compound Moieties

Fluorescent probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes at the molecular level. The design of these probes often involves the strategic incorporation of various functional groups to tune their photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to their environment or specific analytes.

The introduction of fluorine atoms into fluorophores can enhance their photostability and quantum yield, and in some cases, shift their emission spectra. mdpi.com While the theoretical benefits of incorporating fluorinated moieties into fluorescent dyes are recognized, a specific search of scientific literature did not yield examples of fluorescent probes that explicitly feature the this compound moiety as a key structural component.

In principle, the this compound group could be incorporated into a fluorescent probe for several purposes. Its electron-withdrawing nature could be used to modulate the electronic distribution within a fluorophore, potentially influencing its photophysical properties. The amide linkage also provides a site for conjugation to other molecules, such as targeting ligands or biomolecules. However, at present, the application of this compound in the design and synthesis of fluorescent probes remains an area for future exploration.

Emerging Research Frontiers and Future Perspectives

Expansion of Analytical Applications to New Biomarkers and Environmental Contaminants

Pentafluoropropionamide itself is not typically used as an analytical reagent; however, its corresponding anhydride (B1165640), pentafluoropropionic anhydride (PFPA), is a widely used derivatizing agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial sample preparation step that converts non-volatile or thermally unstable analytes into derivatives with improved chromatographic properties, such as increased volatility and thermal stability, enabling their analysis by GC-MS.

The pentafluoropropionyl (PFP) group introduced by PFPA is highly electronegative, which makes the resulting derivatives particularly sensitive to electron-capture detection (ECD) and electron-capture negative-ion chemical ionization (ECNICI) mass spectrometry. This significantly enhances the sensitivity and selectivity of analytical methods for trace-level detection of various compounds.

Recent research has expanded the application of PFPA derivatization to a range of important analytes:

Biogenic Amines and Polyamines: PFPA is used to acylate the amine groups of biomarkers like histamine, putrescine, spermidine (B129725), and agmatine. mdpi.com This allows for their simultaneous quantitative analysis in biological samples, which is crucial for studying their roles in various physiological and pathological processes. nih.govresearchgate.netnih.gov

Peptides: The analysis of small peptides by GC-MS is challenging due to their low volatility. Derivatization with reagents like PFPA, often in combination with esterification, can overcome this limitation. For example, γ-glutamyl peptides, including the vital antioxidant glutathione, can be converted to pyroglutamate (B8496135) derivatives and subsequently acylated with PFPA for sensitive GC-MS analysis. mdpi.comnih.gov

Environmental Contaminants: Polyfluorinated amides (PFAMs), structurally related to this compound, have been identified as byproducts in industrial synthesis processes and are considered historical environmental contaminants. acs.org Analytical methods, including GC-MS, are essential for monitoring these compounds. Studies on the atmospheric oxidation of PFAMs suggest they can act as precursors to perfluorinated carboxylic acids (PFCAs), highlighting the importance of robust analytical techniques for understanding the environmental fate of these substances. nih.gov

The table below summarizes biomarkers that have been successfully analyzed using PFPA derivatization followed by GC-MS.

Interdisciplinary Research Integrating this compound in Nanoscience and Biotechnology

The incorporation of highly fluorinated moieties, such as the pentafluoropropionyl group, into larger molecules is a burgeoning strategy in nanoscience and biotechnology. The unique properties of fluorinated chains—including hydrophobicity, lipophobicity (fluorophilicity), and rigidity—drive novel self-assembly behaviors and create materials with unique surface properties.

Nanoscience: Fluorinated amphiphiles, molecules containing both a hydrophilic head and a fluorinated hydrophobic tail, can self-assemble in aqueous solutions to form a variety of nanostructures, such as micelles, vesicles (niosomes), and nanorods. researchgate.net The this compound group could serve as a key building block in designing such amphiphiles. For instance, researchers have shown that incorporating fluorinated side chains into dendritic peptide amphiphiles allows for precise control over their pH-triggered self-assembly into supramolecular nanorods. nih.gov This ability to tune aggregation behavior is critical for creating "smart" nanomaterials that respond to environmental stimuli. Furthermore, the use of branched perfluoroalkyl groups, which could be synthesized from pentafluoropropionic acid derivatives, offers a route to "superhydrophobic" moieties with potentially enhanced biodegradability, a desirable trait for biomedical and environmental applications. researchgate.net

Biotechnology: In biotechnology, the focus is on creating functional systems for therapeutic and diagnostic purposes. Highly fluorinated DNA amphiphiles have been developed that readily self-assemble into spherical nucleic acids (SNAs). nih.gov These nanostructures exhibit high stability in biological media and are promising candidates for delivering nucleic acid-based therapeutics for applications like gene silencing. nih.gov The pentafluoropropionyl group, attached to a suitable linker, could be used to create such amphiphilic oligonucleotides. The unique properties of perfluoroalkylated chains are also being explored to modulate the bioactivity of potential drug candidates, affecting properties like metabolic stability and binding affinity. researchgate.net

The integration of the this compound moiety into these advanced systems leverages the principles of supramolecular chemistry and molecular engineering to create functional nanostructures with potential applications in drug delivery, medical imaging, and biosensing.

Theoretical Predictions and Computational Design of New this compound-Based Materials and Molecules

Computational chemistry and molecular modeling have become indispensable tools for accelerating the discovery and design of new molecules and materials. wikipedia.org These methods allow for the in silico investigation of molecular properties, interactions, and reaction mechanisms, providing insights that guide experimental research. For compounds like this compound, computational approaches are crucial for understanding the impact of perfluoroalkylation on molecular behavior.

Predicting Properties and Interactions: Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. mdpi.com DFT calculations can predict various properties of perfluorinated substances, including their infrared (IR) spectra, which can aid in their detection and characterization. dtic.mil Furthermore, computational models can simulate the adsorption of PFASs onto different substrates, providing insights for developing new remediation and filtration materials. mdpi.comresearchgate.net For biological systems, molecular simulations using advanced force fields are essential for understanding the complex interactions of fluorinated ligands with proteins. These models help to rationalize how fluorine substituents can modulate binding affinity, for example, by disrupting water networks at the protein-ligand interface. nih.gov

Designing Novel Molecules: Computational tools are used to design new molecules with specific desired characteristics. Pharmacokinetic models, for instance, can predict how perfluorinated chemicals are absorbed, distributed, metabolized, and excreted by the body. epa.gov This predictive power is vital for designing safer chemicals and pharmaceuticals by, for example, optimizing chain length to reduce persistence in the body. epa.gov By simulating the helical conformations preferred by PFAS molecules, researchers can better understand their stability and design more effective degradation strategies. mines.edu The ability to computationally screen virtual libraries of compounds before undertaking laborious synthesis saves significant time and resources in the development of new materials, drugs, and functional molecules based on the this compound scaffold.

The synergy between computational prediction and experimental validation is a key frontier that promises to unlock the full potential of this compound-based structures in materials science, medicine, and environmental science.

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing pentafluoropropionamide in laboratory settings?

- Answer : this compound (CF₃CF₂CONH₂) is typically synthesized via fluorination of propionamide derivatives using fluorinating agents like SF₄ or HF-based systems under controlled conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹⁹F NMR), Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and mass spectrometry (MS) for molecular weight validation. Thermal stability can be assessed via differential scanning calorimetry (DSC), with reported melting points between 92–97°C . For purity quantification, gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended, referencing retention indices from existing datasets .

Q. How can researchers validate the detection of this compound in complex biological or environmental matrices?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for trace detection. Calibration curves using spiked samples should account for matrix effects (e.g., ionization suppression in biological fluids). For example, in breath analysis studies, this compound was identified via GC with a p-value threshold of <0.05 for significance, alongside retention time matching and spectral library comparisons . Method validation should include limits of detection (LOD), recovery rates, and inter-laboratory reproducibility tests.

Advanced Research Questions

Q. What experimental design considerations are critical for electron spin resonance (ESR) studies of γ-irradiated this compound?

- Answer : ESR analysis requires precise control of irradiation dose (e.g., 300 kGy at 300 K) and temperature conditions. Key parameters include:

- Sample Preparation : Single-crystal vs. polycrystalline forms, as crystal packing affects radical stability .

- Hyperfine Interaction Analysis : Quantify coupling constants (e.g., α-fluorine tensor values: 36 G, 14 G, 17 G) to identify radical species like CF₃ĊFCONH₂ .

- Temperature-Dependent Dynamics : At 77 K, restricted rotation of the CF₃ group alters spectral symmetry, necessitating line-shape simulations to resolve overlapping signals .

- Contamination Mitigation : Avoid oxygen exposure post-irradiation to prevent secondary radical formation (e.g., R–O–Ȯ) .

Q. How can contradictions in spectroscopic data for this compound-derived radicals be resolved?

- Answer : Contradictions often arise from:

- Isotopic Substitution : Compare deuterated vs. non-deuterated samples to distinguish N–H vs. C–F contributions.

- Computational Validation : Density functional theory (DFT) modeling of radical geometries can reconcile experimental hyperfine coupling constants with predicted electronic structures .

- Multi-Technique Cross-Validation : Pair ESR with Raman spectroscopy or X-ray crystallography to confirm radical identity and spatial orientation .

Q. What frameworks guide the development of hypothesis-driven research questions on this compound’s reactivity?

- Answer : Use the FINERMAPS framework to ensure questions are:

- Feasible : Access to γ-irradiation facilities and ESR instrumentation.

- Novel : Investigate understudied pathways (e.g., photolytic vs. thermal decomposition).

- Ethical : Adhere to safety protocols for handling fluorinated toxins (e.g., H315/H319 hazard codes) .

- Relevant : Align with broader goals like environmental persistence or biomarker discovery .

- For mechanistic studies, the PICOT framework structures questions:

- Population : Radical species (CF₃ĊFCONH₂).

- Intervention : Variable temperature/oxygen levels.

- Comparison : Stability in inert vs. oxidative environments.

- Outcome : Radical half-life/transformation products.

- Time : Kinetics over minutes to hours .

Data Analysis and Reporting Standards

Q. What statistical and reporting practices are essential for publishing this compound research?

- Answer :

- Data Tables : Include hyperfine coupling constants, irradiation parameters, and purity metrics (Table 1).

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 92–97°C | DSC | |

| ESR Hyperfine (α-F) | 36 G, 14 G, 17 G | Bruker EMX Spectrometer | |

| GC Retention Time | 18.57 min | HP-5MS Column |

- Figures : Use line diagrams for ESR spectra (labeling g-values) and reaction mechanisms. Avoid overcrowding with chemical structures .

- Reproducibility : Disclose batch numbers of reagents (e.g., JRD Fluorochemicals) and instrument calibration protocols .

Addressing Methodological Gaps

Q. What strategies mitigate validity threats in studies on this compound’s environmental fate?

- Answer :

- Internal Validity : Control humidity during experiments, as hydrolysis can yield trifluoroacetic acid (TFA), confounding results .

- External Validity : Use standardized OECD guidelines for biodegradation assays to enable cross-study comparisons.

- Construct Validity : Validate GC-MS peaks with authentic standards to rule out co-eluting contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。